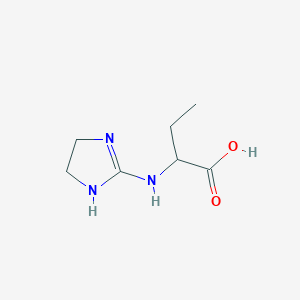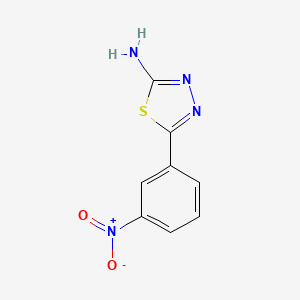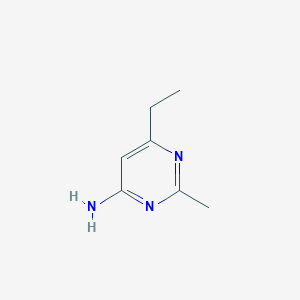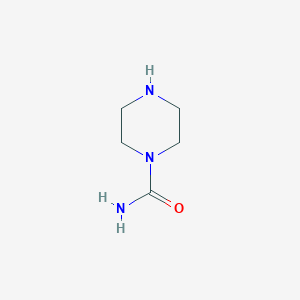methanone CAS No. 27547-08-6](/img/structure/B1295794.png)
[3-(4-Chlorophenyl)-2-oxiranyl](4-methoxyphenyl)methanone
Vue d'ensemble
Description
3-(4-Chlorophenyl)-2-oxiranyl](4-methoxyphenyl)methanone, also known as 4-Chloro-2-oxiranylmethanol, is a chemical compound that has been studied extensively for its potential applications in the field of synthetic organic chemistry. It has been used as a starting material for the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and other organic compounds. In addition, it has been studied for its potential use in the field of medicinal chemistry, as it has been found to possess a number of interesting biochemical and physiological effects.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for [3-(4-Chlorophenyl)-2-oxiranyl](4-methoxyphenyl)methanone involves the reaction of 4-methoxybenzaldehyde with chloroacetyl chloride to form 3-(4-methoxyphenyl)-2-chloropropanal. This intermediate is then reacted with sodium hydroxide and epichlorohydrin to form [3-(4-methoxyphenyl)-2-oxiranyl]propanal. Finally, this compound is reacted with 4-chlorobenzene-1-carboxylic acid to form the target compound.
Starting Materials
4-methoxybenzaldehyde, chloroacetyl chloride, sodium hydroxide, epichlorohydrin, 4-chlorobenzene-1-carboxylic acid
Reaction
4-methoxybenzaldehyde is reacted with chloroacetyl chloride in the presence of a catalyst to form 3-(4-methoxyphenyl)-2-chloropropanal., 3-(4-methoxyphenyl)-2-chloropropanal is reacted with sodium hydroxide and epichlorohydrin to form [3-(4-methoxyphenyl)-2-oxiranyl]propanal., [3-(4-methoxyphenyl)-2-oxiranyl]propanal is then reacted with 4-chlorobenzene-1-carboxylic acid in the presence of a catalyst to form [3-(4-Chlorophenyl)-2-oxiranyl](4-methoxyphenyl)methanone.
Applications De Recherche Scientifique
[3-(4-Chlorophenyl)-2-oxiranyl](4-methoxyphenyl)methanonexiranylmethanol has been studied extensively for its potential applications in the field of synthetic organic chemistry. It has been used as a starting material for the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and other organic compounds. In addition, it has been studied for its potential use in the field of medicinal chemistry, as it has been found to possess a number of interesting biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of [3-(4-Chlorophenyl)-2-oxiranyl](4-methoxyphenyl)methanonexiranylmethanol is not yet fully understood. However, it is believed to interact with a number of enzymes and receptors in the body, including the cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. In addition, it has been found to inhibit the activity of certain enzymes, such as the cyclooxygenase enzymes, which are involved in the production of prostaglandins.
Effets Biochimiques Et Physiologiques
[3-(4-Chlorophenyl)-2-oxiranyl](4-methoxyphenyl)methanonexiranylmethanol has been found to have a number of interesting biochemical and physiological effects. It has been found to possess anti-inflammatory, analgesic, and anticonvulsant properties. In addition, it has been found to possess antioxidant and neuroprotective effects, and to possess the ability to modulate the activity of certain enzymes and receptors.
Avantages Et Limitations Des Expériences En Laboratoire
The use of [3-(4-Chlorophenyl)-2-oxiranyl](4-methoxyphenyl)methanonexiranylmethanol in laboratory experiments has a number of advantages and limitations. One advantage is that it is a relatively inexpensive compound and is readily available. However, there are some limitations to its use in laboratory experiments, such as the fact that it is a relatively unstable compound and can be easily degraded in the presence of light or heat. In addition, it is a relatively toxic compound and should be handled with caution.
Orientations Futures
There are a number of potential future directions for the use of [3-(4-Chlorophenyl)-2-oxiranyl](4-methoxyphenyl)methanonexiranylmethanol. One potential direction is the development of new pharmaceuticals and other organic compounds based on its structure. In addition, further research could be conducted to better understand its mechanism of action and its biochemical and physiological effects. Finally, further research could be conducted to explore its potential use as an insecticide or other agricultural chemical.
Propriétés
IUPAC Name |
[3-(4-chlorophenyl)oxiran-2-yl]-(4-methoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO3/c1-19-13-8-4-10(5-9-13)14(18)16-15(20-16)11-2-6-12(17)7-3-11/h2-9,15-16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXXVVGZUYDEJAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2C(O2)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50950223 | |
| Record name | [3-(4-Chlorophenyl)oxiran-2-yl](4-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50950223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(4-Chlorophenyl)-2-oxiranyl](4-methoxyphenyl)methanone | |
CAS RN |
27547-08-6 | |
| Record name | Propiophenone, 3-(p-chlorophenyl)-2,3-epoxy-4'-methoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027547086 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [3-(4-Chlorophenyl)oxiran-2-yl](4-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50950223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![Ethyl [(4-Chlorophenyl)thio]acetate](/img/structure/B1295721.png)





![N-[(4-Methylphenyl)sulfonyl]histidine](/img/structure/B1295735.png)